3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(3-methylphenoxy)-4H-pyrido[1,2-a]pyrimidin-4-one
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Overview
Description
- This compound is a complex heterocyclic molecule with a unique structure.
- Its systematic name is quite a mouthful, but let’s break it down:
- The central core consists of a pyrido[1,2-a]pyrimidin-4-one scaffold.
- Attached to this core are:
- A 3-methylphenoxy group.
- A thiazolidin-5-ylidene moiety.
- An additional 2-methoxyethyl group.
- The compound’s molecular formula is C24H24N4O3S2 .
- It has a molecular weight of approximately 480.6 g/mol.
- Synthesized for early discovery research, it belongs to a collection of rare and unique chemicals .
Preparation Methods
- Unfortunately, specific synthetic routes and reaction conditions for this compound are not readily available in the literature.
- Industrial production methods remain undisclosed due to its rarity.
Chemical Reactions Analysis
- The compound likely undergoes various reactions, including oxidation, reduction, and substitution.
- Common reagents and conditions would depend on the specific reaction type.
- Major products formed from these reactions are not well-documented.
Scientific Research Applications
- Despite limited information, let’s explore potential applications:
Medicinal Chemistry: Investigate its pharmacological properties, potential drug targets, and therapeutic effects.
Biological Studies: Assess its impact on cellular processes, receptors, and enzymes.
Industry: Explore its use in materials science or catalysis.
Mechanism of Action
- Unfortunately, the precise mechanism of action remains elusive.
- Further research is needed to identify molecular targets and pathways affected by this compound.
Comparison with Similar Compounds
- While I don’t have direct comparisons, we can highlight its uniqueness:
- The combination of the pyrido[1,2-a]pyrimidin-4-one core, thiazolidin-5-ylidene, and 2-methoxyethyl group sets it apart.
- Similar compounds may include other pyrido[1,2-a]pyrimidin-4-ones or thiazolidines .
Properties
Molecular Formula |
C22H19N3O4S2 |
---|---|
Molecular Weight |
453.5 g/mol |
IUPAC Name |
(5Z)-3-(2-methoxyethyl)-5-[[2-(3-methylphenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C22H19N3O4S2/c1-14-6-5-7-15(12-14)29-19-16(20(26)24-9-4-3-8-18(24)23-19)13-17-21(27)25(10-11-28-2)22(30)31-17/h3-9,12-13H,10-11H2,1-2H3/b17-13- |
InChI Key |
BGPGICLOAUVAKD-LGMDPLHJSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)OC2=C(C(=O)N3C=CC=CC3=N2)/C=C\4/C(=O)N(C(=S)S4)CCOC |
Canonical SMILES |
CC1=CC(=CC=C1)OC2=C(C(=O)N3C=CC=CC3=N2)C=C4C(=O)N(C(=S)S4)CCOC |
Origin of Product |
United States |
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